(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Lipophilicity XLogP Drug-likeness

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone (CAS 125629-91-6), also known as N-benzyl-L-pyroglutaminol, is a chiral N-benzylated 2-pyrrolidinone derivative bearing a (5S)-hydroxymethyl substituent, with molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g·mol⁻¹. It belongs to the pyroglutaminol class of compounds derived from the chiral pool synthon L-pyroglutamic acid and carries one defined asymmetric carbon at C-5, with the (S) absolute configuration.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 125629-91-6
Cat. No. B143514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone
CAS125629-91-6
Synonyms(S)-1-BENZYL-5-HYDROXYMETHYL-2-PYRROLIDINONE
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1CO)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1
InChIKeyOECBQTBLDLREAV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone (CAS 125629-91-6): Key Physicochemical Identity and Structural Classification for Procurement Assessment


(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone (CAS 125629-91-6), also known as N-benzyl-L-pyroglutaminol, is a chiral N-benzylated 2-pyrrolidinone derivative bearing a (5S)-hydroxymethyl substituent, with molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g·mol⁻¹ [1]. It belongs to the pyroglutaminol class of compounds derived from the chiral pool synthon L-pyroglutamic acid and carries one defined asymmetric carbon at C-5, with the (S) absolute configuration [2]. Computed physicochemical descriptors include an XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 40.54 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is structurally distinguished from its closest analogs by the simultaneous presence of both an N-benzyl group and a C-5 hydroxymethyl group on the γ-lactam ring, a substitution pattern that directly determines its utility as a chiral building block in medicinal chemistry and its divergent physicochemical profile from both the non-benzylated and non-hydroxymethylated congeners.

Why Generic Substitution of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone Fails: The Chiral, Steric, and Lipophilicity Triad


In-class pyrrolidinone compounds bearing superficially similar N-benzyl or C-5 substituent patterns cannot be interchanged with (S)-1-benzyl-5-hydroxymethyl-2-pyrrolidinone in synthetically or pharmacologically demanding contexts. The (R)-enantiomer (CAS 116041-30-6) is not derived from the inexpensive, naturally occurring L-pyroglutamic acid chiral pool and is consequently less readily available and more costly, with documented vendor pricing at approximately ¥2,590 for milligram quantities . The non-benzylated analog (S)-5-(hydroxymethyl)-2-pyrrolidinone (CAS 17342-08-4) lacks the N-benzyl protecting group essential for the Mitsunobu-based diversification chemistry that generates 5(S)-substituted pyrrolidin-2-one libraries, and its XLogP of −1 renders it substantially more hydrophilic and therefore unsuitable for applications requiring moderate lipophilicity [1]. Conversely, 1-benzyl-2-pyrrolidinone (CAS 5291-77-0) lacks the C-5 hydroxymethyl handle altogether, eliminating the nucleophilic hydroxyl required for Mitsunobu derivatization and precluding its use as a scaffold for C-5 functionalization . Only the (S)-enantiomer bearing both the N-benzyl protecting group and the C-5 hydroxymethyl nucleophile provides the precise stereoelectronic environment needed for the documented downstream transformations, as evidenced below.

Quantitative Comparator Evidence for (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone: Head-to-Head and Cross-Study Differentiation Data


Lipophilicity Differentiation of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone vs. Non-Benzylated and De-hydroxymethylated Analogs

The XLogP3-AA of (S)-1-benzyl-5-hydroxymethyl-2-pyrrolidinone is 0.7, positioning it in the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In comparison, the non-benzylated precursor (S)-5-(hydroxymethyl)-2-pyrrolidinone (CAS 17342-08-4) has a computed XLogP of −1.0 and experimentally measured LogP of −0.41, classifying it as a hydrophilic compound with limited membrane permeability [2]. The fully alkylated analog 1-benzyl-2-pyrrolidinone (CAS 5291-77-0), lacking the C-5 hydroxymethyl group, exhibits a LogP of 1.75, approaching the upper limit of drug-likeness and conferring reduced aqueous solubility . The target compound thus occupies a differentiated intermediate lipophilicity range—approximately 1.1 to 1.7 log units more lipophilic than the non-benzylated analog and 1.05 log units less lipophilic than the de-hydroxymethylated analog—providing a balanced partition coefficient suitable for both aqueous reaction media and organic-phase transformations.

Lipophilicity XLogP Drug-likeness Physicochemical profiling

Enantiomeric Procurement Cost and Availability: (S)- vs. (R)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

The (S)-enantiomer (CAS 125629-91-6) is synthesized from L-pyroglutamic acid, a member of the cheap and abundant chiral pool derived from natural L-glutamic acid, and is commercially stocked by multiple major suppliers including Alfa Aesar (Catalog H35123), Fluorochem (F767662, 98% purity), ChemScene (CS-0443313, ≥98%), and Apollo Scientific (via CymitQuimica at €739/1 g) . In contrast, the (R)-enantiomer (CAS 116041-30-6) requires D-pyroglutamic acid as the chiral starting material, which is substantially more expensive and less abundant; as a result, the (R)-enantiomer is primarily available through custom synthesis or at significantly higher unit costs (e.g., ¥2,590/unit from domestic Chinese vendors), with fewer stocked suppliers . The (S)-enantiomer's derivation from the natural chiral pool not only reduces procurement cost but also ensures reliable enantiomeric purity traceable to the Mosher ester method as documented in the primary synthesis literature [1].

Chiral pool synthesis Enantiomeric availability Procurement cost Chiral building block

Synthetic Yield: (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone as a Substrate for Mitsunobu Diversification vs. Non-Benzylated Pyroglutaminol

The N-benzyl protecting group on the target compound is essential for clean Mitsunobu chemistry at the C-5 hydroxymethyl position. When N-benzyl-5(S)-pyroglutaminol is employed as the substrate in Mitsunobu reactions with substituted pyrazoles and imidazoles, enantiomerically pure N-benzyl-5(S)-substituted pyrrolidin-2-ones are obtained in satisfactory yields [1]. A representative example is the synthesis of (5S)-1-benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone (MM1), a novel antihypertensive agent, which proceeds from (S)-pyroglutaminol via N-benzylation to the target compound in 73% isolated yield (4.50 g scale), followed by Mitsunobu coupling [2]. In contrast, the non-benzylated (S)-5-(hydroxymethyl)-2-pyrrolidinone (CAS 17342-08-4) cannot directly participate in this Mitsunobu diversification sequence because the unprotected lactam NH competes as a nucleophile and the compound's high aqueous solubility (XLogP = −1) complicates organic-phase workup [3]. The N-benzyl group thus serves the dual function of protecting the lactam nitrogen and tuning lipophilicity for efficient extractive isolation.

Mitsunobu reaction Synthetic yield Chiral building block 5-Substituted pyrrolidin-2-one

Validated Role as a Key Intermediate in Integrin Antagonist Synthesis: Merck Patent-Documented Route

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is explicitly documented as intermediate (III) in the patent synthesis route for integrin receptor antagonists assigned to Merck & Co., Inc. (EP 0934305 / US 5981546 / WO 9808840) [1]. In this route, the compound is generated by condensation of (S)-5-(hydroxymethyl)-2-pyrrolidinone with benzaldehyde followed by hydrogenation over Pd/C, and is subsequently converted via iodination (I₂/Ph₃P), reduction (NaBH₄/HMPT), azidation, epimerization, and hydrogenolysis to access the 3-amino-pyrrolidinone core of the antagonist series [1]. The N-benzyl group serves as a critical protecting group that is removed at a late stage via lithium metal in liquid ammonia. Separately, Roche researchers identified N-benzylpyroglutamyl-L-phenylalanine derivatives—for which this compound is the chiral building block precursor—as potent VLA-4/VCAM antagonists, with optimized analogs achieving sub-nanomolar IC₅₀ values in ELISA-based assays [2]. The non-benzylated analog (S)-5-(hydroxymethyl)-2-pyrrolidinone cannot directly enter this synthetic sequence without prior N-protection, and use of the (R)-enantiomer would invert the stereochemistry at the C-5 position, which is critical for downstream biological activity of the resulting integrin antagonists.

Integrin antagonist Patent-documented intermediate Peptidomimetic VLA-4 Medicinal chemistry

TPSA and Hydrogen-Bonding Profile Differentiation vs. 1-Benzyl-2-pyrrolidinone: Implications for Biological Target Engagement

The topological polar surface area (TPSA) of (S)-1-benzyl-5-hydroxymethyl-2-pyrrolidinone is 40.54 Ų, with one hydrogen bond donor (the C-5 hydroxyl) and two hydrogen bond acceptors (the lactam carbonyl and the hydroxyl oxygen) [1]. In comparison, 1-benzyl-2-pyrrolidinone (CAS 5291-77-0), which lacks the C-5 hydroxymethyl group, has a TPSA of only 20.3 Ų and zero hydrogen bond donors [2]. The TPSA difference of 20.24 Ų is functionally significant: compounds with TPSA < 60 Ų are generally considered capable of crossing the blood-brain barrier, while the additional hydrogen bond donor in the target compound provides an extra anchoring point for target protein interactions without exceeding the CNS-permeability threshold [3]. The target compound's TPSA of 40.54 Ų remains well within the CNS-permissible range while offering the hydrogen-bonding capacity that the de-hydroxymethylated analog entirely lacks.

TPSA Hydrogen bonding Blood-brain barrier Drug-likeness CNS permeability

Optimal Research and Industrial Application Scenarios for (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone Based on Differentiated Evidence


Mitsunobu-Mediated Synthesis of 5(S)-Substituted Pyrrolidin-2-one Libraries for Bioactive Compound Screening

Procurement of the N-benzylated (S)-enantiomer is essential for research groups employing Mitsunobu chemistry to generate enantiomerically pure 5(S)-substituted pyrrolidin-2-one libraries. As demonstrated by Panday and Kumar (2023), the N-benzyl protecting group is integral to the Mitsunobu protocol, enabling clean substitution at the C-5 hydroxymethyl position without competing reactions at the lactam nitrogen [1]. The compound's intermediate XLogP of 0.7 facilitates extraction and chromatographic purification in organic solvent systems, whereas the non-benzylated analog (XLogP = −1) partitions poorly into organic phases [2]. For groups building pyrazole- or imidazole-tethered pyrrolidinone collections targeting antihypertensive, anti-inflammatory, or integrin-mediated indications, this compound is the documented enabling substrate.

Process Development and Scale-Up of Integrin Receptor Antagonists Following the Merck Patent Route

The compound's explicit documentation as intermediate (III) in Merck's integrin antagonist patent series (EP 0934305, US 5981546) provides regulatory-grade precedent for its use in pharmaceutical manufacturing process development [1]. The pre-installed N-benzyl group eliminates the need for a separate N-protection step, reducing the synthetic sequence by one operation compared to routes starting from (S)-5-(hydroxymethyl)-2-pyrrolidinone. The established optical purity verification method (Mosher ester derivatization) provides a validated quality control framework [1]. For CROs and CDMOs engaged in integrin-targeted drug development, sourcing the (S)-enantiomer ensures stereochemical consistency with the patent literature and avoids the additional analytical burden of chiral purity method development.

Chiral Building Block for VLA-4/VCAM Antagonist Lead Optimization Programs

Roche's identification of N-benzylpyroglutamyl-L-phenylalanine derivatives as potent VLA-4/VCAM antagonists, with optimized analogs achieving sub-nanomolar IC₅₀ values, establishes this compound as the chiral building block precursor for this chemotype [1]. Medicinal chemistry teams pursuing VLA-4-mediated inflammatory or autoimmune indications (e.g., asthma, multiple sclerosis, inflammatory bowel disease) should procure the (S)-enantiomer specifically; the (R)-enantiomer would produce the opposite stereochemistry at the pyroglutamyl moiety, which is critical for integrin binding. The compound's TPSA of 40.54 Ų and single hydrogen bond donor also make it suitable for CNS-penetrant antagonist design, as it remains below the established blood-brain barrier TPSA threshold of 60 Ų [2].

Enantioselective Synthesis and Chiral Auxiliary Development Using the Pyroglutamic Acid Chiral Pool

For academic and industrial laboratories developing new enantioselective methodologies, the (S)-enantiomer of this compound offers the combined advantages of chiral pool provenance (from L-pyroglutamic acid) and dual functional handles (N-benzyl for steric directing effects, C-5 hydroxymethyl for further derivatization) [1]. The well-defined (5S) absolute configuration, confirmed by Mosher ester analysis, provides a reliable stereochemical reference point for asymmetric synthesis development. When compared to the (R)-enantiomer derived from more costly D-pyroglutamic acid, the (S)-form offers a more economical entry point for method development and reaction optimization, with documented commercial availability at €739/1 g from major European suppliers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.